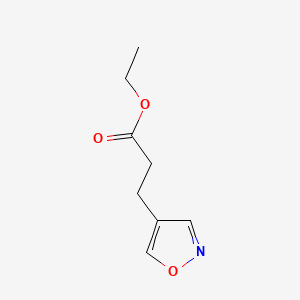
4,5-Disulfo Rhodamine-123 Dicarboxylic Acid Lithium Salt(Mixture of isomers)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Disulfo Rhodamine-123 Dicarboxylic Acid Lithium Salt (Mixture of isomers) is a xanthene dye substituted two times by a sulfonic acid. It is commonly used as a fluorescent probe, particularly in biological samples, due to its high photostability compared to other dyes like fluorescein .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Disulfo Rhodamine-123 Dicarboxylic Acid Lithium Salt involves multiple steps, starting with the preparation of the xanthene core structure The core is then functionalized with sulfonic acid groups and carboxylic acid groupsThe reaction conditions typically involve the use of strong acids and bases, as well as high temperatures to facilitate the sulfonation and carboxylation reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The final product is purified using techniques such as crystallization and chromatography to ensure the removal of any impurities .
化学反応の分析
Types of Reactions
4,5-Disulfo Rhodamine-123 Dicarboxylic Acid Lithium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states.
Reduction: It can also be reduced, although this is less common due to its stable structure.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require catalysts and specific solvents to facilitate the exchange of functional groups .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can yield a variety of derivatives with different functional groups .
科学的研究の応用
4,5-Disulfo Rhodamine-123 Dicarboxylic Acid Lithium Salt is widely used in scientific research due to its unique properties:
Chemistry: It is used as a fluorescent probe in various chemical reactions to monitor reaction progress and detect specific analytes.
Biology: In biological research, it is used to stain cells and tissues, allowing researchers to visualize cellular structures and processes under a microscope.
Medicine: The compound is used in medical diagnostics, particularly in imaging techniques to detect and monitor diseases.
Industry: It is used in industrial applications such as the development of sensors and detection systems for environmental monitoring
作用機序
The mechanism by which 4,5-Disulfo Rhodamine-123 Dicarboxylic Acid Lithium Salt exerts its effects involves its ability to absorb light and emit fluorescence. The sulfonic acid and carboxylic acid groups enhance its solubility and stability, allowing it to interact with various molecular targets. The compound binds to specific cellular components, such as proteins and nucleic acids, and emits fluorescence upon excitation with light, making it a valuable tool for imaging and detection .
類似化合物との比較
Similar Compounds
Fluorescein: Another widely used fluorescent dye, but less photostable compared to 4,5-Disulfo Rhodamine-123 Dicarboxylic Acid Lithium Salt.
Rhodamine B: Similar in structure but lacks the sulfonic acid groups, making it less soluble and stable in aqueous solutions.
Texas Red: A sulfonated rhodamine dye with similar applications but different spectral properties.
Uniqueness
4,5-Disulfo Rhodamine-123 Dicarboxylic Acid Lithium Salt stands out due to its high photostability, solubility, and ability to emit strong fluorescence. These properties make it particularly useful in applications requiring long-term imaging and high sensitivity .
特性
CAS番号 |
247144-99-6 |
|---|---|
分子式 |
C22H15Li3N2O11S2 |
分子量 |
568.305 |
IUPAC名 |
trilithium;3-amino-9-(2-carboxyphenyl)-6-iminoxanthene-4,5-disulfonate;acetate |
InChI |
InChI=1S/C20H14N2O9S2.C2H4O2.3Li/c21-13-7-5-11-15(9-3-1-2-4-10(9)20(23)24)12-6-8-14(22)19(33(28,29)30)17(12)31-16(11)18(13)32(25,26)27;1-2(3)4;;;/h1-8,21H,22H2,(H,23,24)(H,25,26,27)(H,28,29,30);1H3,(H,3,4);;;/q;;3*+1/p-3 |
InChIキー |
JQRFFXWSRVRKAJ-UHFFFAOYSA-K |
SMILES |
[Li+].[Li+].[Li+].CC(=O)[O-].C1=CC=C(C(=C1)C2=C3C=CC(=N)C(=C3OC4=C2C=CC(=C4S(=O)(=O)[O-])N)S(=O)(=O)[O-])C(=O)O |
同義語 |
3,6-Diamino-9-[2,4(or 2,5)-dicarboxyphenyl]-4,5-disulfoxanthylium Inner Salt Lithium Salt; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-[(2,3,4-Trimethoxyphenyl)methyl]piperazine-1-carbaldehyde](/img/structure/B589683.png)





